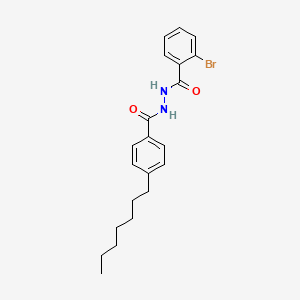![molecular formula C18H22ClN7 B11708900 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(4-Chlorbenzyliden)hydrazinyl]-4,6-di(Pyrrolidin-1-yl)-1,3,5-triazin ist eine chemische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung ist durch das Vorhandensein einer Chlorbenzylidengruppe, einer Hydrazinylverknüpfung und eines mit Pyrrolidinylgruppen substituierten Triazinrings gekennzeichnet.
Herstellungsmethoden
Die Synthese von 2-[(2E)-2-(4-Chlorbenzyliden)hydrazinyl]-4,6-di(Pyrrolidin-1-yl)-1,3,5-triazin beinhaltet typischerweise die Kondensationsreaktion von 4-Chlorbenzaldehyd mit Hydrazinderivaten, gefolgt von der Cyclisierung mit Triazinvorläufern. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können ein Erhitzen erfordern, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können ähnliche synthetische Wege beinhalten, jedoch in größerem Maßstab, mit Optimierung für Ausbeute und Reinheit.
Chemische Reaktionsanalyse
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Sie kann unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an der Chlorbenzylidengruppe, wobei Nucleophile das Chloratom ersetzen können. Übliche Reagenzien und Bedingungen für diese Reaktionen umfassen die Verwendung von organischen Lösungsmitteln, kontrollierten Temperaturen und spezifischen Katalysatoren, um die Reaktionsgeschwindigkeiten und die Selektivität zu verbessern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(4-Chlorbenzyliden)hydrazinyl]-4,6-di(Pyrrolidin-1-yl)-1,3,5-triazin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Chemie: Es dient als Vorläufer für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Medizin: Die Forschung hat gezeigt, dass es aufgrund seiner bioaktiven Eigenschaften als potenzielles Mittel zur Entwicklung von Therapeutika eingesetzt werden kann.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen chemischen und physikalischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 2-[(2E)-2-(4-Chlorbenzyliden)hydrazinyl]-4,6-di(Pyrrolidin-1-yl)-1,3,5-triazin seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydrazinyl- und Triazinreste können Koordinationskomplexe mit Metallionen bilden, wodurch biologische Pfade und zelluläre Prozesse beeinflusst werden. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets and pathways within biological systems. The hydrazone linkage and triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Hydrazinyl-Triazinderivate, wie zum Beispiel:
- 2-[(2E)-2-(4-Fluorbenzyliden)hydrazinyl]-4,6-di(Pyrrolidin-1-yl)-1,3,5-triazin
- 2-[(2E)-2-(4-Methylbenzyliden)hydrazinyl]-4,6-di(Pyrrolidin-1-yl)-1,3,5-triazin Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Substituenten, die ihre chemische Reaktivität und biologische Aktivität beeinflussen können. Die Einzigartigkeit von 2-[(2E)-2-(4-Chlorbenzyliden)hydrazinyl]-4,6-di(Pyrrolidin-1-yl)-1,3,5-triazin liegt in seiner spezifischen Chlorbenzylidengruppe, die besondere Eigenschaften und potenzielle Anwendungen verleiht.
Eigenschaften
Molekularformel |
C18H22ClN7 |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22ClN7/c19-15-7-5-14(6-8-15)13-20-24-16-21-17(25-9-1-2-10-25)23-18(22-16)26-11-3-4-12-26/h5-8,13H,1-4,9-12H2,(H,21,22,23,24)/b20-13+ |
InChI-Schlüssel |
ROAGBNJOVGZWBP-DEDYPNTBSA-N |
Isomerische SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)N4CCCC4 |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
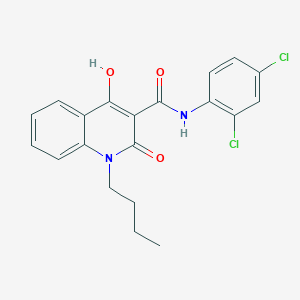
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)

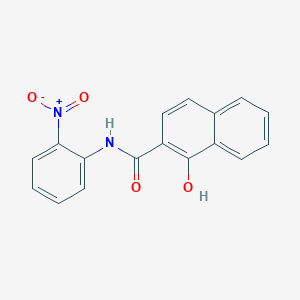
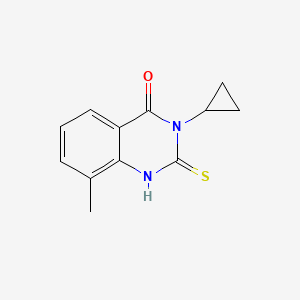
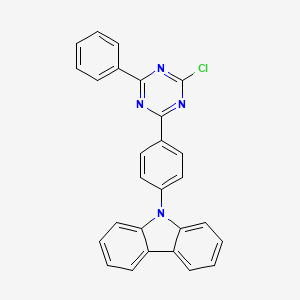
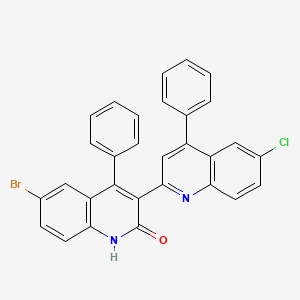
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
